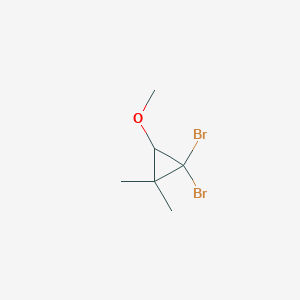
1,1-Dibromo-3-methoxy-2,2-dimethylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromo-3-methoxy-2,2-dimethylcyclopropane is an organic compound with the molecular formula C₆H₁₀Br₂O It is a cyclopropane derivative characterized by the presence of two bromine atoms, a methoxy group, and two methyl groups attached to the cyclopropane ring
Preparation Methods
The synthesis of 1,1-dibromo-3-methoxy-2,2-dimethylcyclopropane typically involves the reaction of 1-methoxy-2-methylpropene with bromine in the presence of a suitable solvent. The reaction proceeds through the formation of a bromonium ion intermediate, followed by nucleophilic attack by the bromide ion to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,1-Dibromo-3-methoxy-2,2-dimethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding cyclopropane derivative without bromine atoms.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the methoxy group to form carboxylic acids.
Common reagents and conditions used in these reactions include bromine, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dibromo-3-methoxy-2,2-dimethylcyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex cyclopropane derivatives.
Biology: The compound can be used in studies involving the biological activity of cyclopropane derivatives, including their potential as enzyme inhibitors.
Medicine: Research into the medicinal properties of cyclopropane derivatives may involve this compound as a starting material for the synthesis of pharmacologically active molecules.
Mechanism of Action
The mechanism by which 1,1-dibromo-3-methoxy-2,2-dimethylcyclopropane exerts its effects involves the interaction of its functional groups with various molecular targets. The bromine atoms and methoxy group can participate in nucleophilic and electrophilic reactions, respectively, influencing the reactivity and stability of the compound. The cyclopropane ring’s strained structure also contributes to its unique reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
1,1-Dibromo-3-methoxy-2,2-dimethylcyclopropane can be compared with other similar compounds, such as:
1,1-Dibromo-2,2-dimethylcyclopropane: Lacks the methoxy group, resulting in different reactivity and applications.
1,1-Dibromo-3-methoxycyclopropane: Lacks the two methyl groups, affecting its steric properties and reactivity.
1,1-Dibromo-2,2-dimethoxycyclopropane:
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
75814-47-0 |
|---|---|
Molecular Formula |
C6H10Br2O |
Molecular Weight |
257.95 g/mol |
IUPAC Name |
1,1-dibromo-3-methoxy-2,2-dimethylcyclopropane |
InChI |
InChI=1S/C6H10Br2O/c1-5(2)4(9-3)6(5,7)8/h4H,1-3H3 |
InChI Key |
JICBFYROJPUNNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(Br)Br)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-1H-pyrazolo[4,3-C]pyridine-6-carbonitrile](/img/structure/B14016875.png)

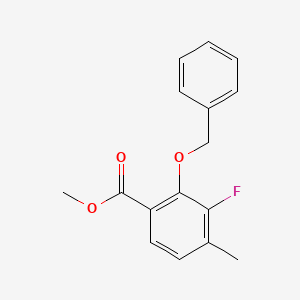

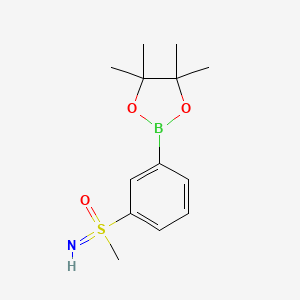
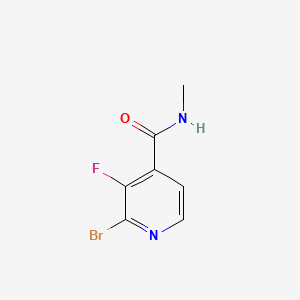
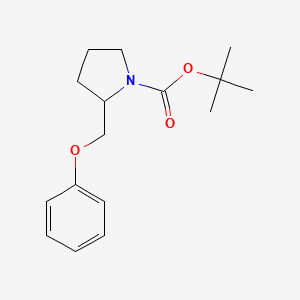
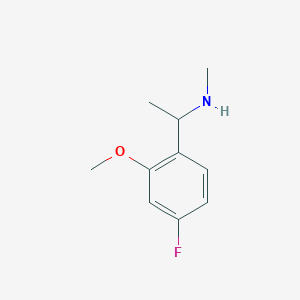
![1-Propene, 3-[(2-methoxyethoxy)methoxy]-](/img/structure/B14016938.png)
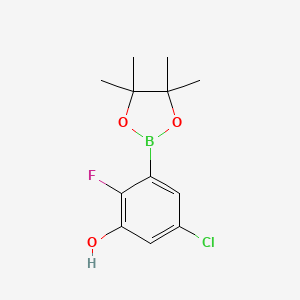

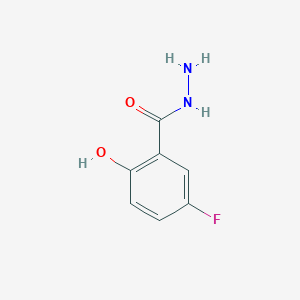

![6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carbaldehyde](/img/structure/B14016976.png)
